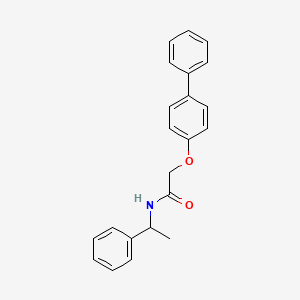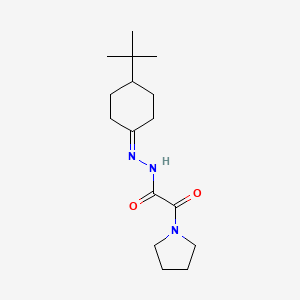
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPA is a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation.
Mécanisme D'action
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. The activation of TRPV1 results in the influx of calcium ions, leading to the release of pro-inflammatory mediators and the sensation of pain. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide binds to a specific site on the TRPV1 channel, preventing its activation and subsequent calcium influx.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide results in the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, such as its high selectivity for the TRPV1 ion channel and its well-defined mechanism of action. However, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide also has some limitations, such as its relatively low potency and its potential off-target effects on other ion channels.
Orientations Futures
There are several future directions for the study of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. One direction is the development of more potent and selective TRPV1 antagonists based on the structure of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. Another direction is the investigation of the potential anti-cancer properties of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists. Additionally, the role of TRPV1 in other physiological processes such as thermoregulation and metabolism could be explored using 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists.
Conclusion:
In conclusion, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, resulting in the reduction of pain perception and inflammation. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties. Although 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has some limitations, it has several advantages for lab experiments and has several future directions for further study.
Méthodes De Synthèse
The synthesis of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-biphenylyl chloride with N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(18-8-4-2-5-9-18)23-22(24)16-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMUFAKBUMLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)

![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)
![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
